3-allyl-4-[(4-bromobenzyl)oxy]-5-methoxybenzaldehyde
Description
Properties
IUPAC Name |
4-[(4-bromophenyl)methoxy]-3-methoxy-5-prop-2-enylbenzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrO3/c1-3-4-15-9-14(11-20)10-17(21-2)18(15)22-12-13-5-7-16(19)8-6-13/h3,5-11H,1,4,12H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPBAAKPAKAJKIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OCC2=CC=C(C=C2)Br)CC=C)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-allyl-4-[(4-bromobenzyl)oxy]-5-methoxybenzaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-allyl-5-methoxybenzaldehyde and 4-bromobenzyl bromide.
Reaction Conditions: The key reaction involves the formation of an ether linkage between the 3-allyl-5-methoxybenzaldehyde and 4-bromobenzyl bromide. This is typically achieved through a nucleophilic substitution reaction in the presence of a base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF).
Purification: The product is then purified using standard techniques such as column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for larger batches, ensuring efficient mixing and heat transfer, and implementing robust purification techniques to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
3-Allyl-4-[(4-bromobenzyl)oxy]-5-methoxybenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The bromine atom in the bromobenzyl group can be substituted with other nucleophiles through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: 3-allyl-4-[(4-bromobenzyl)oxy]-5-methoxybenzoic acid.
Reduction: 3-allyl-4-[(4-bromobenzyl)oxy]-5-methoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Allyl-4-[(4-bromobenzyl)oxy]-5-methoxybenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules.
Industry: Used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-allyl-4-[(4-bromobenzyl)oxy]-5-methoxybenzaldehyde depends on its specific application
Aldehyde Group: Can form covalent bonds with nucleophilic sites in proteins or other biomolecules.
Bromobenzyl Group: Can participate in halogen bonding or be a site for further functionalization.
Methoxy Group: Can engage in hydrogen bonding or influence the compound’s electronic properties.
Comparison with Similar Compounds
Structural and Functional Data Table
Key Research Findings and Implications
- Halogen Effects : Bromine’s larger atomic radius compared to chlorine enhances van der Waals interactions in enzyme binding pockets, as seen in SDH inhibitors and LOX inhibitors .
- Allyl Group : Improves lipophilicity and membrane permeability, critical for anticancer activity .
- Benzyloxy vs. Thioether : The benzyloxy group in the target compound may offer better metabolic stability than thioethers, which are prone to oxidation .
Biological Activity
3-Allyl-4-[(4-bromobenzyl)oxy]-5-methoxybenzaldehyde, with the molecular formula CHBrO and a molecular weight of 361.23 g/mol, is a compound of interest due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.
- Molecular Formula : CHBrO
- Molecular Weight : 361.23 g/mol
- CAS Number : 677759-52-3
- Purity : Typically around 98% .
The biological activity of this compound is attributed to its interaction with various molecular targets, including enzymes and receptors involved in critical biological pathways. The presence of the allyl and bromobenzyl groups enhances its reactivity and allows it to modulate signaling pathways related to inflammation and oxidative stress .
Antimicrobial Activity
Research indicates that compounds with similar structural features exhibit significant antimicrobial properties. For instance, the presence of methoxy and bromobenzyl groups may enhance the compound's ability to inhibit bacterial growth. A study on related compounds showed strong antibacterial activity against Gram-positive bacteria, suggesting that this compound could possess similar effects .
Antioxidant Activity
The compound's structure suggests potential antioxidant capabilities. The methoxy groups are known to donate electrons or hydrogen atoms, stabilizing free radicals. This property can lead to a reduction in oxidative stress, which is implicated in various diseases .
Antiproliferative Activity
Preliminary studies on structurally analogous compounds have shown promising antiproliferative effects against cancer cell lines. For example, derivatives with methoxy groups demonstrated selective activity against MCF-7 breast cancer cells with IC50 values as low as 1.2 μM . While specific data on this compound is limited, its structural similarities suggest potential efficacy.
Case Studies
- Antimicrobial Efficacy : A study demonstrated that compounds with similar functional groups exhibited significant inhibition of bacterial strains such as E. faecalis, supporting the hypothesis that this compound may show comparable antimicrobial activity .
- Antioxidant Potential : In vitro assays have indicated that compounds with methoxy substitutions can effectively reduce oxidative damage in cellular models, showcasing their potential as therapeutic agents against oxidative stress-related conditions .
Data Table: Comparison of Biological Activities
| Compound Name | Antibacterial Activity (MIC μM) | Antioxidant Activity (IC50 μM) | Antiproliferative Activity (IC50 μM) |
|---|---|---|---|
| This compound | TBD | TBD | TBD |
| Methoxy-substituted Benzimidazole Derivative | 8 | 3.1 | 1.2 |
| Hydroxy-substituted Benzamide | 10 | 2.2 | 4.4 |
Q & A
Q. What are the standard synthetic routes for preparing 3-allyl-4-[(4-bromobenzyl)oxy]-5-methoxybenzaldehyde?
The compound is typically synthesized via nucleophilic substitution or condensation reactions. A common approach involves refluxing a substituted benzaldehyde derivative (e.g., 4-hydroxy-3-methoxybenzaldehyde) with 4-bromobenzyl bromide or chloride in the presence of a base like anhydrous potassium carbonate. Acetonitrile or ethanol is often used as the solvent, and phase-transfer catalysts like tetrabutyl ammonium iodide (TBAI) may enhance reaction efficiency . Purification is achieved through column chromatography using ethyl acetate/petroleum ether gradients .
Q. Which spectroscopic techniques are critical for characterizing this compound?
Key methods include:
- 1H/13C NMR : To confirm substituent positions and allyl/benzyl group integration .
- FTIR : Identifies functional groups (e.g., aldehyde C=O stretch ~1700 cm⁻¹, methoxy C-O ~1250 cm⁻¹) .
- High-resolution mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
- TLC : Monitors reaction progress using dichloromethane or ethyl acetate as eluents .
Q. How are intermediates like 4-benzyloxy-3-methoxybenzaldehyde prepared for downstream reactions?
Intermediates are synthesized by protecting hydroxyl groups on vanillin derivatives. For example, 4-hydroxy-3-methoxybenzaldehyde reacts with 4-bromobenzyl bromide under basic conditions (K₂CO₃) in acetonitrile, followed by purification via silica gel chromatography .
Advanced Research Questions
Q. How can reaction yields be optimized for the allylation step in the synthesis?
Yield optimization involves:
- Catalyst screening : Acetic acid (as a proton source) or TBAI improves reaction kinetics .
- Temperature control : Refluxing at 348–353 K enhances reactivity while minimizing side products .
- Stoichiometric adjustments : Using 1.2 equivalents of base (e.g., K₂CO₃) ensures complete deprotonation of phenolic hydroxyl groups .
Q. What strategies resolve contradictions in reported biological activity data for this compound?
Discrepancies may arise from:
- Impurity profiles : Rigorous purification (e.g., recrystallization or HPLC) ensures compound integrity .
- Assay variability : Standardize bioactivity tests (e.g., antifungal MIC assays) using reference strains like Candida albicans .
- Structural analogs : Compare activity with derivatives lacking the allyl or bromobenzyl group to identify pharmacophores .
Q. How can computational methods aid in predicting the compound’s reactivity or biological targets?
- DFT calculations : Model electron density distributions to predict sites for electrophilic/nucleophilic attacks .
- Molecular docking : Screen against fungal CYP51 or bacterial enzyme targets to prioritize synthetic derivatives .
Q. What challenges arise in crystallizing this compound, and how are they addressed?
Challenges include low solubility and polymorphism. Solutions involve:
- Slow evaporation : Grow single crystals from ethyl acetate/petroleum ether mixtures .
- Hydrogen bonding analysis : Optimize crystal packing by introducing polar substituents (e.g., methoxy groups) .
Methodological Considerations
Q. How are by-products (e.g., di-alkylated derivatives) minimized during synthesis?
- Controlled stoichiometry : Limit benzyl halide to 1.1 equivalents to prevent over-alkylation .
- Protective groups : Temporarily block reactive sites (e.g., aldehyde) with acetals before benzylation .
Q. What modifications enhance the compound’s stability under physiological conditions?
- Derivatization : Convert the aldehyde to a Schiff base or oxime to reduce oxidation .
- Prodrug design : Introduce ester linkages (e.g., acetylated methoxy groups) for controlled release .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
